(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Catalog No.
S1801108
CAS No.
1648909-80-1
M.F
¹³C₅H₆Na₂O₅
M. Wt
197.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

CAS Number

1648909-80-1

Product Name

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate

Molecular Formula

¹³C₅H₆Na₂O₅

Molecular Weight

197.04

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Synonyms

(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-α-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5

(2R)-2-Hydroxyglutaric acid disodium salt-13C5 (CAS 1648909-80-1) is a fully stable-isotope-labeled, enantiomerically pure disodium salt of the D-2-hydroxyglutarate (D-2HG) oncometabolite [1]. In clinical and translational research, D-2HG is the primary metabolic biomarker for isocitrate dehydrogenase (IDH) 1 and 2 mutations, which drive specific gliomas and acute myeloid leukemias [2]. Supplied as a highly water-soluble disodium salt, this compound is engineered specifically as a definitive internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The uniform 13C labeling across all five carbon positions ensures a +5 Da mass shift, which is strictly required to bypass isotopic overlap from the massively elevated endogenous D-2HG pools found in IDH-mutant biospecimens[3].

Generic substitution in D-2HG quantification compromises assay accuracy and reproducibility. Utilizing unlabeled D-2HG as a standard is impossible in IDH-mutant samples due to severe signal overlap with endogenous millimolar concentrations [1]. Substituting with a racemic mixture (DL-2-hydroxyglutaric acid-13C5) halves the effective concentration of the target analyte and introduces L-2HG, a distinct metabolite associated with hypoxia rather than IDH mutations, thereby complicating chiral chromatographic resolution[2]. Furthermore, procuring the free acid form instead of the disodium salt introduces severe handling and stability risks; free 2-hydroxyglutaric acid is highly susceptible to spontaneous intramolecular esterification into 2-hydroxyglutarate-γ-lactone during storage and stock preparation, which degrades the exact molarity required for precise calibration curves[3].

Elimination of Isotopic Interference in High-Concentration Backgrounds

In IDH-mutant tumor samples, endogenous D-2HG accumulates to millimolar levels, creating a massive natural isotopic envelope. Using the fully labeled 13C5 variant provides a +5 Da mass shift (m/z 152 for unlabeled vs. m/z 157 for 13C5 in negative ion mode), completely bypassing the natural 13C abundance tail of the endogenous metabolite [1]. Unlabeled or partially labeled comparators suffer from severe signal overlap, rendering absolute quantification impossible in high-titer biological matrices [2].

Evidence DimensionMass shift and isotopic overlap
Target Compound Data+5 Da mass shift (m/z 157), 0% overlap with endogenous peak
Comparator Or BaselineUnlabeled D-2HG (m/z 152) or D3-labeled (+3 Da), >15% overlap at high concentrations
Quantified Difference100% resolution of internal standard from endogenous analyte
ConditionsLC-MS/MS (negative electrospray ionization) of IDH-mutant cell lysates

Procurement of the fully 13C5-labeled standard is mandatory for accurate absolute quantification of D-2HG in IDH-mutant oncology workflows.

Chiral Resolution and Enantiomer-Specific Calibration

D-2HG and L-2HG are distinct biomarkers; D-2HG indicates IDH1/2 mutations, while L-2HG indicates hypoxic stress or malate dehydrogenase activity. Utilizing the enantiomerically pure (2R)-13C5 standard yields a single, co-eluting peak with endogenous D-2HG during chiral LC-MS/MS, maintaining 100% of the spiked concentration for calibration [1]. In contrast, racemic (DL)-13C5 standards split the calibration signal across two peaks, halving the effective D-2HG standard concentration and risking peak integration errors if chiral baseline resolution is suboptimal [2].

Evidence DimensionEffective calibration concentration per mass weighed
Target Compound Data100% signal contribution to the D-2HG chiral peak
Comparator Or BaselineRacemic DL-13C5 standard (50% signal contribution)
Quantified Difference2x higher effective molarity for the target enantiomer per mg of standard
ConditionsChiral LC-MS/MS quantification of tumor metabolomes

Purchasing the enantiomerically pure standard simplifies chiral assay validation and reduces the required spike-in mass by 50% compared to racemates.

Prevention of Spontaneous Lactonization During Stock Preparation

2-Hydroxyglutaric acid in its free acid form is chemically unstable in aqueous environments, undergoing spontaneous intramolecular esterification to form 2-hydroxyglutarate-γ-lactone, particularly at lower pH or during extended storage [1]. This degradation alters the true concentration of the standard. The disodium salt formulation of (2R)-2-Hydroxyglutaric acid-13C5 locks the carboxylate groups in a deprotonated state, entirely preventing lactone formation during the preparation and storage of aqueous stock solutions [2].

Evidence DimensionAqueous stock stability (resistance to lactonization)
Target Compound DataDisodium salt (stable, <1% lactone formation in neutral aqueous stock)
Comparator Or BaselineFree acid form (susceptible to rapid lactonization, up to 20% conversion depending on conditions)
Quantified DifferenceNear-total elimination of spontaneous lactonization during standard preparation
ConditionsAqueous stock solution preparation and long-term storage

The disodium salt ensures that the exact weighed mass translates to an accurate molar concentration, which is the foundation of reliable quantitative mass spectrometry.

Absolute Quantification of Oncometabolites in Clinical Trials

Essential as the internal standard for LC-MS/MS assays measuring D-2HG in patient serum, cerebrospinal fluid (CSF), or tumor biopsies to monitor the efficacy of mutant IDH1/2 inhibitors. The +5 Da mass shift is strictly required to bypass isotopic overlap from millimolar endogenous D-2HG pools [1].

Chiral Metabolomics and Flux Analysis

Ideal for stable-isotope tracing and chiral chromatographic workflows where distinguishing the IDH-derived D-enantiomer from the hypoxia-derived L-enantiomer is critical for mapping tumor microenvironment metabolism, enabled by the compound's enantiomeric purity [2].

High-Throughput Diagnostic Assay Development

The superior aqueous stability of the disodium salt prevents spontaneous lactonization, making it the preferred choice for developing standardized, long-shelf-life calibration kits for clinical mass spectrometry laboratories [3].

Dates

Last modified: 04-14-2024

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